molecular formula C17H18N4OS B10945472 (5Z)-5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-ethyl-2-thioxoimidazolidin-4-one

(5Z)-5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-ethyl-2-thioxoimidazolidin-4-one

Cat. No.: B10945472
M. Wt: 326.4 g/mol
InChI Key: WTYTWPLYFHOVNX-GDNBJRDFSA-N
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Description

The compound (5Z)-5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-ethyl-2-thioxoimidazolidin-4-one is a synthetic organic molecule characterized by its unique structure, which includes a pyrazole ring, an imidazolidinone core, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,5-dimethyl-1-phenyl-1H-pyrazole and ethyl isothiocyanate.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to maximize yield.

    Purification Techniques: Use of recrystallization, chromatography, or other purification methods to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the imidazolidinone ring can yield various reduced derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like halogens or nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced imidazolidinone derivatives.

    Substitution Products: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, making it a candidate for the development of new antibiotics.

    Anti-inflammatory Agents: The compound’s structure suggests it could be modified to enhance anti-inflammatory activity.

Industry

    Pharmaceuticals: Potential use in drug development due to its bioactive properties.

    Agriculture: Possible applications as a pesticide or herbicide due to its chemical reactivity.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. For example:

    Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: The compound could interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one: Lacks the ethyl group, which may affect its reactivity and biological activity.

    (5Z)-5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-methyl-2-thioxoimidazolidin-4-one: Similar structure but with a methyl group instead of an ethyl group, potentially altering its properties.

Uniqueness

The presence of the ethyl group in (5Z)-5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-ethyl-2-thioxoimidazolidin-4-one may enhance its lipophilicity, affecting its solubility and interaction with biological membranes, thus distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

IUPAC Name

(5Z)-5-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H18N4OS/c1-4-20-16(22)15(18-17(20)23)10-14-11(2)19-21(12(14)3)13-8-6-5-7-9-13/h5-10H,4H2,1-3H3,(H,18,23)/b15-10-

InChI Key

WTYTWPLYFHOVNX-GDNBJRDFSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N(N=C2C)C3=CC=CC=C3)C)/NC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N(N=C2C)C3=CC=CC=C3)C)NC1=S

Origin of Product

United States

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